molecular formula C14H13NO2 B1268077 Benzyl anthranilate CAS No. 82185-41-9

Benzyl anthranilate

Cat. No. B1268077
CAS RN: 82185-41-9
M. Wt: 227.26 g/mol
InChI Key: ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl anthranilate involves several innovative methods, including the Pd-catalyzed direct intermolecular ortho-C-H amidation of benzoic acids, which is an efficient method for producing anthranilic acids (Ka-Ho Ng, Fo‐Ning Ng, Wing-Yiu Yu, 2012). Another approach includes the metabolic engineering in Escherichia coli for improving anthranilate synthesis from glucose, showcasing the potential for sustainable production methods (V. Balderas-Hernández et al., 2009).

Molecular Structure Analysis

The molecular structure of benzyl anthranilate is pivotal in determining its reactivity and properties. Its structure allows for various chemical reactions and modifications, making it a versatile compound in organic synthesis. Research on the synthesis of related compounds provides insights into the reactivity of functional groups within the molecule and its structural characteristics (Yuanyuan Xie, Dong-Xing Zhu, 2013).

Chemical Reactions and Properties

Benzyl anthranilate undergoes various chemical reactions, highlighting its chemical versatility. Studies demonstrate the use of anthranilic acids as intermediates for creating complex molecules, showcasing the broad range of possible chemical transformations (Xiao-Yang Chen et al., 2017).

Scientific Research Applications

1. Synthesis of Metal Anthranilate Complexes

  • Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
  • Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .

2. Engineering of Saccharomyces cerevisiae for Anthranilate Production

  • Summary of Application : Saccharomyces cerevisiae, a widely used eukaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
  • Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
  • Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of 567.9 mg l −1 was obtained, which is the highest reported with an eukaryotic microorganism .

3. Engineered Escherichia coli for Anthranilate Production

  • Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
  • Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
  • Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .

4. Synthesis of Metal Anthranilate Complexes

  • Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
  • Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .

5. Synthesis of Metal Anthranilate Complexes

  • Summary of Application : Anthranilic acid, which can be derived from Benzyl anthranilate, is used to chelate transition metals to form complexes. These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application : Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility. The morphology and size of metal complex particles were determined by scanning electron microscope (SEM) and the surface area was determined by BET analysis .
  • Results or Outcomes : The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger. The complexes were also tested against the second-stage juveniles (J 2) root-knot nematodes .

6. Engineering of Escherichia coli for Anthranilate Production

  • Summary of Application : Escherichia coli, a widely used prokaryotic production host organism, was engineered for anthranilate production. The resulting strains may serve as a basis for development of efficient production host organisms for anthranilate-derived compounds .
  • Methods of Application : A single gene knockout was sufficient to trigger anthranilate accumulation both in minimal and SCD media and the titer could be further improved by subsequent genomic alterations .
  • Results or Outcomes : By growing an engineered strain in SCD medium an anthranilate titer of approximately 4 g/L was obtained, which is the highest reported with a prokaryotic microorganism .

Safety And Hazards

Benzyl anthranilate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended .

Future Directions

Microbial-based anthranilate production strategies have been developed to overcome the unstable and expensive supply of anthranilate via chemical synthesis from non-renewable resources . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Future research may focus on improving the yield of anthranilate production in engineered cells .

properties

IUPAC Name

benzyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231606
Record name Benzyl anthranilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl anthranilate

CAS RN

82185-41-9
Record name Benzyl anthranilate
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Record name Benzyl anthranilate
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Record name Benzyl anthranilate
Source EPA DSSTox
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Record name Benzyl anthranilate
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Synthesis routes and methods

Procedure details

A mixture of isatoic anhydride (8.54 g), benzyl alcohol (6.0 g), 4-dimethylaminopyridine (6.7 g), dimethylformamide (17 ml), triethylamine (5.28 g), and methylene chloride (160 ml) is refluxed overnight, diluted with an equal volume of ethyl acetate and washed with water, brine, and water. The organic solution is dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography eluting with 30% ethyl acetate in hexane to give the desired product.
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
EL Eliel, RP Anderson - Journal of the American Chemical Society, 1952 - ACS Publications
… Methyl anthranilate yields benzyl anthranilate in low yield only, due to the interference of a number of side reactions. Methyl salicylate and methyl ^-hydroxybenzoate yield benzyl o-…
Number of citations: 37 pubs.acs.org
VM Kisel, VA Kovtunenko, AV Turov, AK Tyltin… - Chemistry of …, 1991 - Springer
5-Acetyl- and 5-trifluoroacetyl-12-hydroxy-11-cyano-5,6-dihydrodibenz[b,f]azocines have been synthesized by intramolecular cyclocondensation of ethyl N-acetyl and N-trifluoroacetyl-N…
Number of citations: 1 link.springer.com
RAW Neves Filho, S Stark… - Beilstein Journal of …, 2012 - beilstein-journals.org
… After saponification of intermediate 5 to dipeptide 6, the latter was coupled with benzyl anthranilate. This reaction was particularly challenging due to the very poor reactivity of this …
Number of citations: 21 www.beilstein-journals.org
L Kraut, T Klaus, R Mues, T Eichert, HD Zinsmeister - Phytochemistry, 1997 - Elsevier
… 2 was reacted with benzyl anthranilate 3 and DCC yielding the anthranilic amide 4, in which … Secondly malonic acid 5 was transformed to the monoamide 6 with benzyl anthranilate 3 by …
Number of citations: 10 www.sciencedirect.com
KC Prousis, A Tzani, N Avlonitis… - Journal of …, 2013 - Wiley Online Library
… heating the corresponding isatoic anhydride with dimethyl malonate in basic conditions (N,N'-diisopropylethylamine (DIPEA) and NaH); large amounts of methyl N-benzyl-anthranilate …
Number of citations: 13 onlinelibrary.wiley.com
FP Schmitz, J Windeln… - … Chemistry and Physics, 1985 - Wiley Online Library
… Benzyl2-isocyanatobenzoate (14) A) Byphosgenationz7): Phosgene was passed into a suspension of 5,25 g (20 mmol) of benzyl anthranilate hydrochloride (12) in anhydrous toluene …
Number of citations: 4 onlinelibrary.wiley.com
T WATANABE, A KOBAYASHI, M NISHIURA… - Chemical and …, 1991 - jstage.jst.go.jp
… Ethyl N-Acetyl-N-henzylanthranilate (5x) A mixture of ethyl—N-benzylanthranilate (SW) (510 mg, 2 mmol), acetic anhydride (0.462 ml, 4.2 mmol) and pyridine (5 ml) was refluxed for 9h. …
Number of citations: 68 www.jstage.jst.go.jp
I Rezić, M Somogyi Škoc, M Majdak, S Jurić… - Polymers, 2022 - mdpi.com
The development of antimicrobial polymers is a priority for engineers fighting microbial resistant strains. Silver ions and silver nanoparticles can assist in enhancing the antimicrobial …
Number of citations: 9 www.mdpi.com
JW Lampe, CK Biggers, JM Defauw… - Journal of medicinal …, 2002 - ACS Publications
… its acid chloride followed by reaction with benzyl anthranilate gave the amide analogue 58. … in 20 mL of CH 2 Cl 2 , and 523 mg (2.30 mmol) of benzyl anthranilate, 481 μL (2.76 mmol) of …
Number of citations: 66 pubs.acs.org
渡辺敏子, 小林睦, 西浦充子, 高橋弘幸… - Chemical and …, 1991 - jlc.jst.go.jp
… Ethyl N-Acetyl-N-henzylanthranilate (5x) A mixture of ethyl—N-benzylanthranilate (SW) (510 mg, 2 mmol), acetic anhydride (0.462 ml, 4.2 mmol) and pyridine (5 ml) was refluxed for 9h. …
Number of citations: 3 jlc.jst.go.jp

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